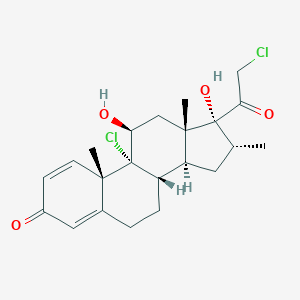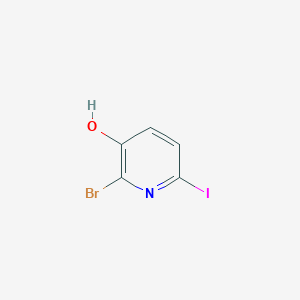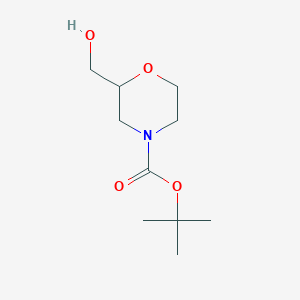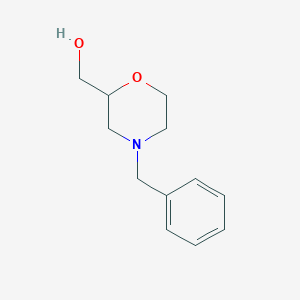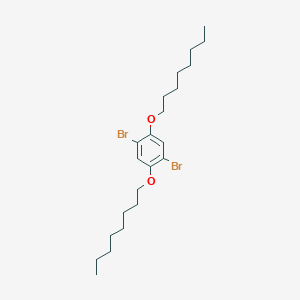![molecular formula C8H17NO4 B142250 Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate CAS No. 148983-23-7](/img/structure/B142250.png)
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a protected amine . It has a molecular weight of 191.23 and its IUPAC name is tert-butyl (2R)-2,3-dihydroxypropylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1 . This indicates that the molecule contains 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. Physical And Chemical Properties Analysis
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a powder with a melting point of 53-55°C . It has a molecular weight of 191.23 .Applications De Recherche Scientifique
Synthesis of N-Boc-Protected Anilines
“Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate” is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is essential in organic chemistry for protecting amine groups during synthetic procedures, allowing for selective reactions to occur at other sites within the molecule .
Synthesis of Tetrasubstituted Pyrroles
The compound is also used in synthesizing tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Proteomics Research
In proteomics research, “Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate” can be used as a biochemical tool due to its functional groups that may interact with proteins or enzymes, aiding in the study of biological processes and disease mechanisms .
Safety and Hazards
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a protected amine
Mode of Action
The mode of action of Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is not directly stated in the available resources. As a protected amine, it likely serves as a building block in the synthesis of more complex molecules. The carbamate group (NHCO2) in the compound can act as a protecting group for amines during chemical synthesis . This allows for selective reactions to occur at other sites in the molecule without interference from the amine group.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and the outcome of its use in chemical synthesis .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | |
CAS RN |
148983-23-7 |
Source


|
| Record name | tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

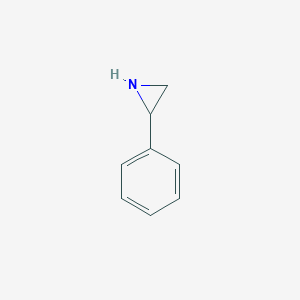
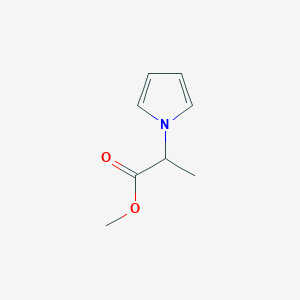
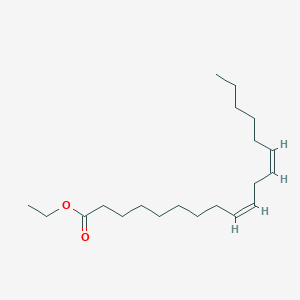
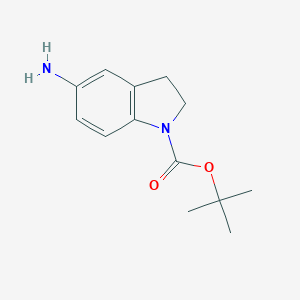
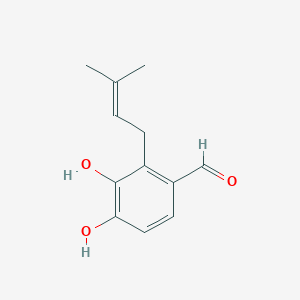

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

